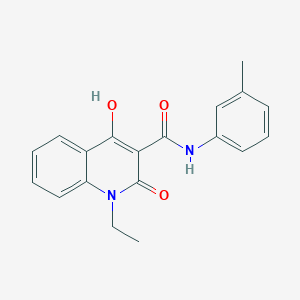![molecular formula C17H13FN2O3 B6493282 N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 305864-08-8](/img/structure/B6493282.png)
N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, or 4-FMA, is a synthetic compound of the quinoline class of chemicals. It is an analog of the popular drug 4-MMA, which is a stimulant and psychedelic drug. 4-FMA has been studied for its potential use as a research tool in the laboratory setting, as it has been found to have similar effects to 4-MMA in laboratory animals. The purpose of
科学研究应用
4-FMA has been studied for its potential use as a research tool in the laboratory setting. It has been found to have similar effects to 4-MMA in laboratory animals, such as increased locomotor activity and increased exploratory behavior. 4-FMA has also been studied for its potential use in the treatment of depression and anxiety. In addition, 4-FMA has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
作用机制
The mechanism of action of 4-FMA is not fully understood. It is believed that 4-FMA exerts its effects by acting as a serotonin agonist, which means that it stimulates the release of serotonin in the brain. It is also thought to act as a norepinephrine agonist, which means that it stimulates the release of norepinephrine in the brain. Additionally, 4-FMA has been found to increase the levels of dopamine in the brain, which is thought to contribute to its effects.
Biochemical and Physiological Effects
4-FMA has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It has also been found to increase the levels of glutamate and GABA in the brain. Additionally, 4-FMA has been found to increase the levels of the neurotransmitter acetylcholine in the brain, which is thought to contribute to its effects.
实验室实验的优点和局限性
The main advantage of using 4-FMA for laboratory experiments is that it can be easily synthesized and is relatively inexpensive. Additionally, it has been found to have similar effects to 4-MMA in laboratory animals, which makes it a suitable research tool. The main limitation of using 4-FMA for laboratory experiments is that its effects are not fully understood, so there is a risk of unexpected or unpredictable results.
未来方向
The potential future directions for the use of 4-FMA include further research into its effects on the brain and its potential therapeutic applications. Additionally, further research into the mechanism of action of 4-FMA could lead to a better understanding of its effects and potential therapeutic applications. Additionally, further research into the synthesis of 4-FMA could lead to more efficient and cost-effective methods of producing the compound. Finally, further research into the potential side effects of 4-FMA could lead to safer and more effective use of the compound.
合成方法
The synthesis of 4-FMA is not a difficult process and can be accomplished with a few simple steps. The first step is to combine 4-fluorophenylacetic acid and 4-methoxymethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide in an aqueous solution. The mixture is then heated to a temperature of approximately 80°C for two hours. After the reaction has cooled, the product is filtered and then dried. The final product is a white crystalline powder with a purity of greater than 95%.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c18-11-7-5-10(6-8-11)9-19-16(22)14-15(21)12-3-1-2-4-13(12)20-17(14)23/h1-8H,9H2,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLQUVNSIPKNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6493200.png)
![N-(3,4-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B6493206.png)
![N-(3,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B6493227.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B6493236.png)
![N-(2,4-dimethoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B6493237.png)
![2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6493246.png)
![N-(3,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B6493258.png)

![N-(3-chlorophenyl)-1-[(furan-2-yl)methyl]-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6493262.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B6493270.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6493281.png)
![4-hydroxy-N-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B6493291.png)
![N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6493292.png)
![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B6493299.png)